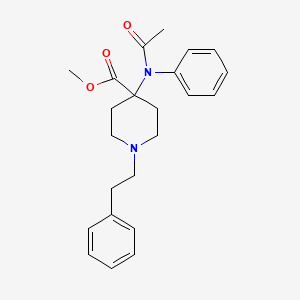

N-Despropionyl N-Acetyl Carfentanil Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

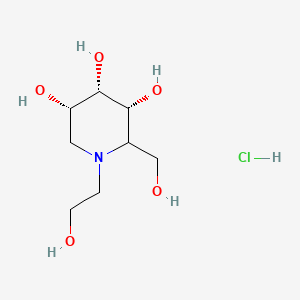

N-Despropionyl N-Acetyl Carfentanil Methyl Ester is a synthetic opioid compound. It is structurally related to carfentanil, which is known for its extremely high potency as an opioid analgesic. Carfentanil is primarily used as a tranquilizer for large animals due to its potency, which is approximately 10,000 times that of morphine . This compound is an intermediate in the synthesis of carfentanil and other related compounds .

Preparation Methods

The synthesis of N-Despropionyl N-Acetyl Carfentanil Methyl Ester involves several steps. One common method starts with the reductive amination of N-phenethyl-4-piperidinone (NPP) to form 4-ANPP. This intermediate is then reacted with acetyl chloride to produce N-Acetyl 4-ANPP. The final step involves esterification with methanol to yield this compound .

Chemical Reactions Analysis

N-Despropionyl N-Acetyl Carfentanil Methyl Ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.

Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions include hydroxylated derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

N-Despropionyl N-Acetyl Carfentanil Methyl Ester is primarily used in scientific research as an intermediate in the synthesis of carfentanil and other potent opioids. Its applications include:

Mechanism of Action

N-Despropionyl N-Acetyl Carfentanil Methyl Ester exerts its effects primarily through its interaction with the mu-opioid receptor. As an agonist, it binds strongly to these receptors, leading to analgesic and sedative effects. The compound also interacts with kappa and delta opioid receptors, although to a lesser extent . The binding of the compound to these receptors inhibits the release of neurotransmitters, resulting in pain relief and sedation .

Comparison with Similar Compounds

N-Despropionyl N-Acetyl Carfentanil Methyl Ester is similar to other fentanyl analogs, such as:

Carfentanil: Known for its extreme potency and use as a tranquilizer for large animals.

Sufentanil: Another potent opioid used in human medicine, but less potent than carfentanil.

Remifentanil: A short-acting opioid used in anesthesia.

What sets this compound apart is its specific use as an intermediate in the synthesis of these potent opioids, making it a crucial compound in the production of carfentanil and related substances .

Properties

CAS No. |

131821-81-3 |

|---|---|

Molecular Formula |

C23H28N2O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

methyl 4-(N-acetylanilino)-1-(2-phenylethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C23H28N2O3/c1-19(26)25(21-11-7-4-8-12-21)23(22(27)28-2)14-17-24(18-15-23)16-13-20-9-5-3-6-10-20/h3-12H,13-18H2,1-2H3 |

InChI Key |

KDWNFIZTOZPRAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)

![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)

![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)